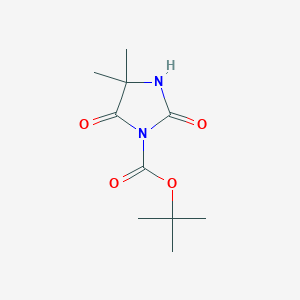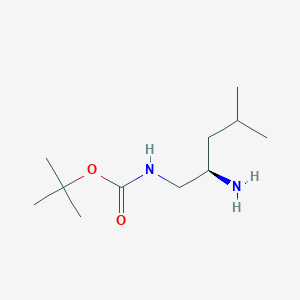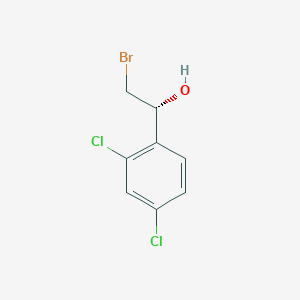
(1R)-2-Bromo-1-(2,4-dichlorophenyl)ethanol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chiral Intermediates in Pharmaceutical Synthesis
"(1R)-2-Bromo-1-(2,4-dichlorophenyl)ethanol" serves as a crucial chiral intermediate in the synthesis of antifungal agents, such as Miconazole. A study demonstrated the use of a bacterial strain capable of biocatalysis to transform 2-chloro-1-(2,4-dichlorophenyl)ethanone into (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol with high stereoselectivity. This process showcased an enantioselective synthesis approach, emphasizing the importance of chiral intermediates in developing antifungal treatments (Miao et al., 2019).
Biocatalytic Processes for Chiral Synthesis
The application of biocatalytic processes in synthesizing chiral intermediates offers a green and environmentally friendly alternative to traditional chemical synthesis methods. Research into the enzymatic process for preparing chiral alcohols, such as (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, demonstrates the potential of ketoreductase (KRED) enzymes for achieving high conversion rates and enantiomeric excess (ee) in the synthesis of chiral intermediates. This process is not only efficient but also reduces safety risks associated with chemical synthesis, making it a valuable approach for industrial applications (Guo et al., 2017).
Asymmetric Synthesis and Resolution
Efficient synthesis and resolution of chiral compounds are critical for the pharmaceutical industry, where the purity and enantiomeric excess of chiral intermediates can significantly impact the efficacy and safety of the final drug products. Studies on the asymmetric synthesis and resolution of compounds similar to "(1R)-2-Bromo-1-(2,4-dichlorophenyl)ethanol" highlight the innovative approaches using whole cells and enzymes to achieve high enantiomeric purity. These methodologies provide scalable solutions for the production of chiral intermediates, essential for the development of new drugs (Hamada et al., 2001).
Eigenschaften
IUPAC Name |
(1R)-2-bromo-1-(2,4-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZJMFBMWUBHCS-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@H](CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-2-Bromo-1-(2,4-dichlorophenyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid](/img/structure/B1524859.png)
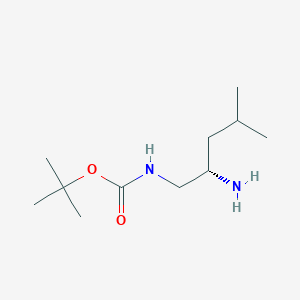
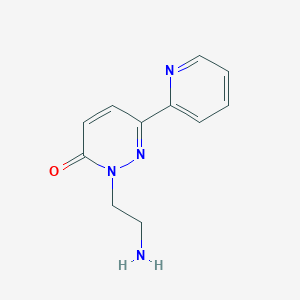




![2,2,2-trifluoroethyl N-[2-(4-ethylpiperazin-1-yl)phenyl]carbamate](/img/structure/B1524873.png)
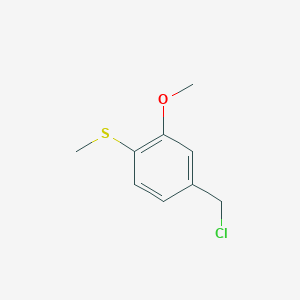
![tert-butyl N-[(2R)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524876.png)
![1-benzyl-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1524877.png)
